An In-depth Technical Guide to 6-Bromo-2-trifluoromethyl-1H-indole (CAS 1782390-81-1)
An In-depth Technical Guide to 6-Bromo-2-trifluoromethyl-1H-indole (CAS 1782390-81-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-2-trifluoromethyl-1H-indole, a halogenated and trifluoromethylated indole derivative of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore its strategic importance in drug discovery, present a plausible synthetic approach, and detail essential safety and handling protocols.
Core Properties and Specifications
6-Bromo-2-trifluoromethyl-1H-indole is a solid at room temperature, typically supplied with a purity of 98% or higher. Its unique molecular architecture, featuring both a bromine atom and a trifluoromethyl group on the indole scaffold, makes it a valuable building block for the synthesis of novel therapeutic agents.
Table 1: Physicochemical Properties of 6-Bromo-2-trifluoromethyl-1H-indole
| Property | Value | Source(s) |
| CAS Number | 1782390-81-1 | [1] |
| Molecular Formula | C₉H₅BrF₃N | |
| Molecular Weight | 264.04 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [2] |
| InChI Key | KSBHDTNUEBRGFF-UHFFFAOYSA-N |
Strategic Importance in Drug Discovery and Medicinal Chemistry
The indole scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of a bromine atom and a trifluoromethyl group onto this scaffold can significantly enhance the pharmacological properties of the resulting molecules.
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The Role of Bromine: The presence of a bromine atom at the C6 position can influence a molecule's lipophilicity and metabolic stability. Brominated indoles have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]
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The Impact of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a key functional group in modern medicinal chemistry. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, and its steric bulk can influence binding to biological targets. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability and bioavailability of a drug candidate.[4]
The combination of these two functionalities in 6-Bromo-2-trifluoromethyl-1H-indole makes it a highly attractive starting material for the synthesis of novel compounds with potentially enhanced therapeutic profiles.
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a proposed synthetic route to 6-Bromo-2-trifluoromethyl-1H-indole, starting from a suitably substituted 2-alkynylaniline.
Caption: Proposed synthetic workflow for 6-Bromo-2-trifluoromethyl-1H-indole.
Step-by-Step Experimental Protocol (Generalized)
This protocol is a generalized procedure based on the synthesis of similar 2-(trifluoromethyl)indoles and should be optimized for the specific synthesis of 6-Bromo-2-trifluoromethyl-1H-indole.
Materials:
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Substituted 2-alkynylaniline (e.g., a protected 4-bromo-2-ethynylaniline)
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Fluoroform-derived CuCF₃ reagent
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An appropriate ligand (e.g., TMEDA)
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Anhydrous solvent (e.g., DMF or DMSO)
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Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
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Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-alkynylaniline in the anhydrous solvent.
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Addition of Reagents: Add the ligand to the reaction mixture, followed by the fluoroform-derived CuCF₃ reagent.
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Reaction: Stir the reaction mixture at an elevated temperature (the optimal temperature will need to be determined experimentally) and monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).
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Work-up: Upon completion of the reaction, cool the mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 6-Bromo-2-trifluoromethyl-1H-indole.
Spectral Data (Illustrative)
While the specific spectral data for 6-Bromo-2-trifluoromethyl-1H-indole is not publicly available, we can infer the expected characteristics based on the structure and data from similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and the N-H proton. The chemical shifts and coupling constants will be influenced by the bromo and trifluoromethyl substituents.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the CF₃ group.
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IR Spectroscopy: The infrared spectrum would likely show a characteristic N-H stretching vibration around 3400 cm⁻¹, as well as aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
For illustrative purposes, the PubChem entry for the related compound 6-Bromo-1H-indole (CAS 52415-29-9) provides spectral data that can serve as a reference point for the indole core.[5]
Safety and Handling
6-Bromo-2-trifluoromethyl-1H-indole is classified as harmful and an irritant. Appropriate safety precautions must be taken when handling this compound.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
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Wear protective gloves, clothing, and eye/face protection.
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Use in a well-ventilated area or under a fume hood.
Handling and Storage:
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Keep the container tightly closed and store in a dry, cool, and well-ventilated place at 2-8°C.[2]
Conclusion
6-Bromo-2-trifluoromethyl-1H-indole is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a brominated and trifluoromethylated indole scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. While specific experimental data for this compound is not widely available, this guide provides a comprehensive overview of its known properties, its significance in drug discovery, a plausible synthetic approach, and essential safety information to support researchers in their endeavors.
References
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 6-Bromo-2-(trifluoromethyl)-1H-indole | 1782390-81-1 [sigmaaldrich.com]
- 3. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 5. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
